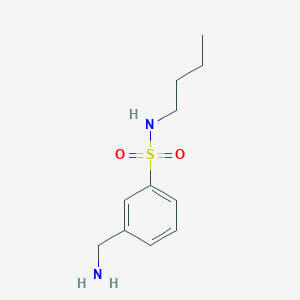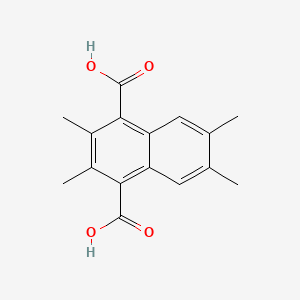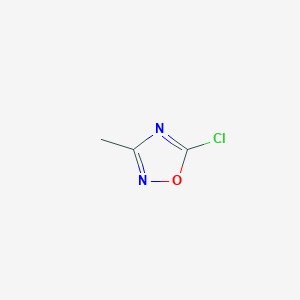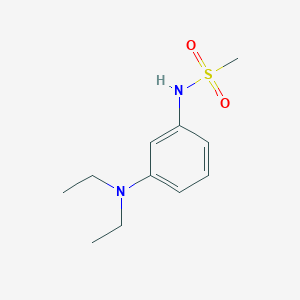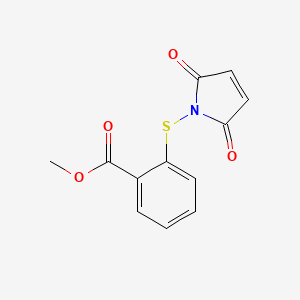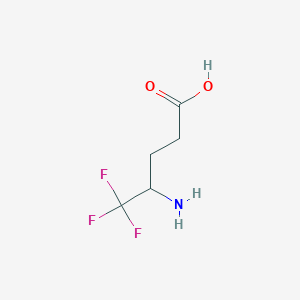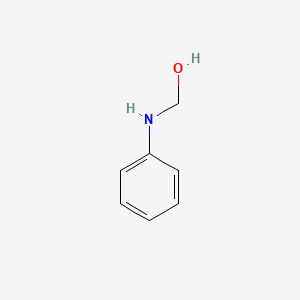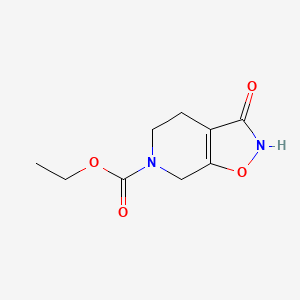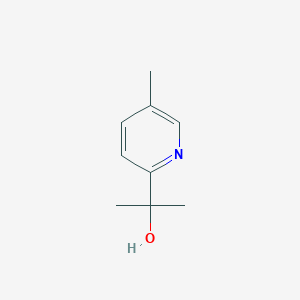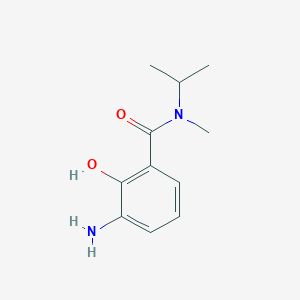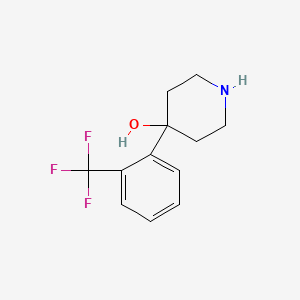
4-(Trifluoromethylphenyl)-piperidin-4-ol
概要
説明
Synthesis Analysis
The synthesis of “4-(Trifluoromethylphenyl)-piperidin-4-ol” or similar compounds typically involves complex chemical reactions . The exact method can vary depending on the desired properties of the final product and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions involving “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be complex and are likely to involve multiple steps . The exact reactions will depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various analytical techniques . These properties can include things like solubility, melting point, and reactivity.科学的研究の応用
-
Spectroelectrochemical Properties Study
- Field : Chemistry
- Application : The compound is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .
- Method : The compound is prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . The electrochemical and spectroelectrochemical properties of the phthalocyanines carrying the compound groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .
- Results : The studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA .
- Method : The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : The compound has been used as a reagent in organic synthesis.
- Method : It is used as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry.
- Results : The results of these applications are not specified in the source.
-
Polymer and Monomer Synthesis
-
Agrochemical and Pharmaceutical Compounds
- Field : Agrochemical and Pharmaceutical Chemistry
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- Method : The researchers explore the different synthetic methods for introducing TFMP groups within other molecules .
- Results : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
-
Synthesis of Diaryl Ether
-
Fluorinated Porphyrins and Corroles
- Field : Organic Chemistry
- Application : Fluorination alters the electronic structure of aromatic systems in a predictable manner, and these effects can be exploited in the design of aromatic, macrocyclic ligand systems for a variety of applications .
- Method : Fluorination of porphyrins is generally performed with one of four goals in mind: (1) Fluorine is used to alter the electronic properties of the ligand system and the electronic properties of chelated metal ions; (2) to make the ligand less prone to oxidative decomposition reactions; (3) fluorination and perfluoroalkylation can drastically alter the solubility of this important ligand system; and (4) selective fluorination can introduce a useful magnetic label .
- Results : The results of these applications are not specified in the source .
-
Dyestuff
- Field : Dye Chemistry
- Application : 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
- Method : The method of application is not specified in the source .
- Results : The results of these applications are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJBFMQLLHGBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627192 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylphenyl)-piperidin-4-ol | |
CAS RN |
69908-12-9 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

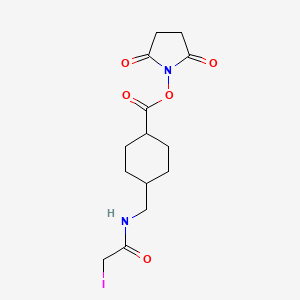
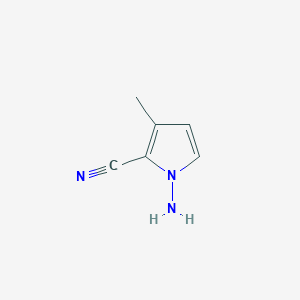
![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)
